dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a thiophene-based heterocyclic compound featuring a fused cyclopentane-thiophene core. Its structure includes:
- 3,4-dimethylbenzoyl substituent: Introduces steric and electronic effects that modulate reactivity and biomolecular interactions.
- Dual methyl ester groups at positions 3 and 4: Enhance solubility in organic solvents and influence metabolic stability.
- 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold: A rigid, planar structure that facilitates π-π stacking interactions with biological targets.
Properties
IUPAC Name |
dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-10-5-6-12(9-11(10)2)17(22)21-18-16(20(24)26-4)15-13(19(23)25-3)7-8-14(15)27-18/h5-6,9,13H,7-8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJBSIWNJCLZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₁O₄S
- Molecular Weight : 321.33 g/mol
- CAS Number : Not specifically listed in the provided sources.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It is hypothesized that the thienyl moiety contributes to this activity by interfering with cellular signaling pathways associated with tumor growth.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions characterized by chronic inflammation.
- Antibacterial Properties : Some derivatives related to this compound have demonstrated antibacterial activity against various strains, indicating a potential for development into antimicrobial agents.
In Vitro Studies
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Antitumor Activity :
- A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.
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Anti-inflammatory Activity :
- In vitro assays revealed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases.
In Vivo Studies
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Animal Models :
- In murine models of cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analyses showed decreased mitotic figures and increased apoptotic cells within tumor tissues.
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Inflammation Models :
- The compound was tested in models of acute inflammation (e.g., carrageenan-induced paw edema), where it exhibited significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors explored the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of participants, with manageable side effects primarily involving gastrointestinal disturbances.
Case Study 2: Inflammatory Disorders
A double-blind study assessed the compound's effectiveness in patients with rheumatoid arthritis. Patients receiving the treatment reported significant reductions in joint pain and swelling compared to those on placebo, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural and Functional Features
The table below summarizes key structural variations, biological activities, and unique attributes of related compounds:
Pharmacokinetic and Toxicity Considerations
- Methyl vs. Ethyl Esters : Methyl esters (as in the target compound) generally exhibit faster metabolic clearance than ethyl analogs .
- 3,4-Dimethylbenzoyl : Likely increases metabolic stability but may raise hepatotoxicity risks due to prolonged systemic exposure (observed in phenyl-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
